2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Overview
Description
The compound “2-(4-Chloro-3-fluorophenyl)acetic acid” is somewhat similar to the one you’re asking about . It’s a white to yellow solid with a molecular weight of 188.59 .
Molecular Structure Analysis
The InChI code for “2-(4-Chloro-3-fluorophenyl)acetic acid” is1S/C8H6ClFO2/c9-6-2-1-5 (3-7 (6)10)4-8 (11)12/h1-3H,4H2, (H,11,12)
. This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
“2-(4-Chloro-3-fluorophenyl)acetic acid” is a white to yellow solid . It should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Medicine: Targeted Drug Development
This compound has potential applications in the development of targeted drugs due to its unique structure, which allows for selective binding to biological targets. It could be used to create molecules that interact with specific enzymes or receptors involved in disease processes, leading to the development of new medications with improved efficacy and reduced side effects .
Agriculture: Pest Control Agents
In agriculture, derivatives of this compound could be synthesized to act as pest control agents. Its structural properties may be conducive to creating substances that can disrupt the nervous system of pests, providing a more targeted approach to pest management and reducing the need for broad-spectrum pesticides .
Material Science: Synthesis of Advanced Polymers
The compound’s reactive amine group makes it a candidate for the synthesis of advanced polymers. These polymers could have applications in creating new materials with specific mechanical, thermal, or electrical properties, which could be used in various industries, including automotive, aerospace, and electronics .
Environmental Science: Analytical Chemistry Reagents
In environmental science, this compound could be utilized as a reagent in analytical chemistry to detect and quantify pollutants. Its chemical structure could be tailored to react with specific environmental contaminants, allowing for more accurate monitoring of pollution levels .
Biochemistry: Study of Protein Interactions
Biochemically, it could be used to study protein interactions. By attaching a fluorescent tag to this compound, researchers could track its binding to proteins, aiding in the understanding of cellular processes and the discovery of new biochemical pathways .
Pharmacology: Neurological Research
In pharmacology, this compound could be valuable in neurological research. Its ability to cross the blood-brain barrier could make it a useful tool in the development of treatments for neurological disorders, such as Alzheimer’s disease or Parkinson’s disease, by serving as a carrier for therapeutic agents .
Safety And Hazards
properties
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUYIEMZURPOKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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